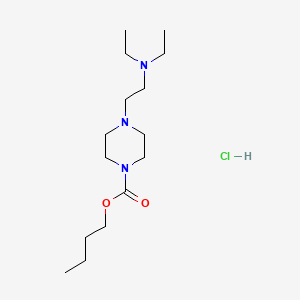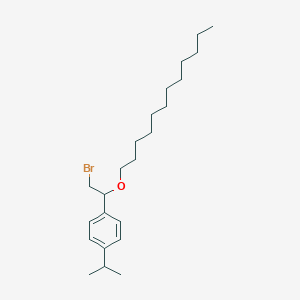
alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by the presence of a bromomethyl group attached to a benzyl ether moiety, which is further substituted with an isopropyl group and a dodecyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether typically involves the reaction of p-isopropylbenzyl alcohol with dodecyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques ensures high yields and purity of the final product while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution: Amines, thiols, ethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Aplicaciones Científicas De Investigación
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether involves the interaction of its bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The dodecyl chain provides hydrophobic properties, which can influence the compound’s solubility and interaction with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl dodecyl ether: Lacks the bromomethyl and isopropyl groups, resulting in different reactivity and applications.
Alpha-(Bromomethyl)-benzyl dodecyl ether: Similar structure but without the isopropyl group, leading to variations in chemical properties and uses.
P-isopropylbenzyl dodecyl ether:
Uniqueness
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct chemical reactivity and physical properties. These features make it a versatile compound for various synthetic and industrial applications.
Propiedades
Número CAS |
21270-05-3 |
|---|---|
Fórmula molecular |
C23H39BrO |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-(2-bromo-1-dodecoxyethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C23H39BrO/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(19-24)22-16-14-21(15-17-22)20(2)3/h14-17,20,23H,4-13,18-19H2,1-3H3 |
Clave InChI |
IGKJHIYJWOEEQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(CBr)C1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


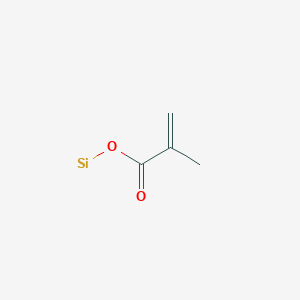
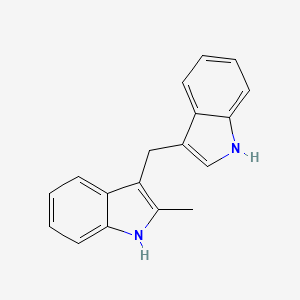
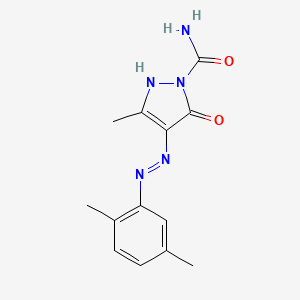
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
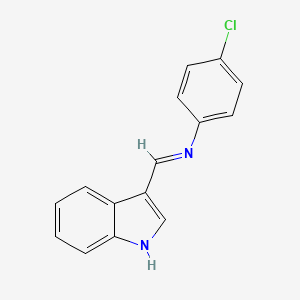
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
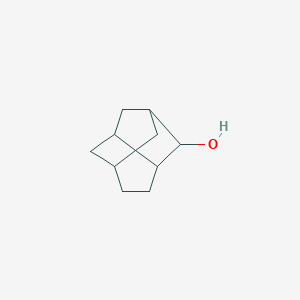
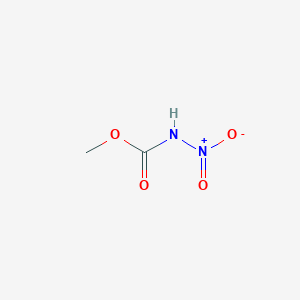
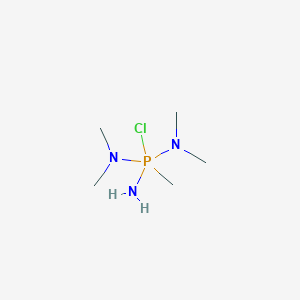
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
